N-(3-aminopropyl)imidodicarbonimidic diamide
Description
Properties
CAS No. |
133029-31-9 |
|---|---|
Molecular Formula |
C5H14N6 |
Molecular Weight |
158.21 g/mol |
IUPAC Name |
2-(3-aminopropyl)-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C5H14N6/c6-2-1-3-10-5(9)11-4(7)8/h1-3,6H2,(H6,7,8,9,10,11) |
InChI Key |
XKFDVLUHBRJZQF-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CN=C(N)N=C(N)N |
Related CAS |
133029-32-0 |
Origin of Product |
United States |
Preparation Methods
Step 1: Cyanethylation Reaction
- Reactants: Imidazole and acrylonitrile.
- Reaction: Imidazole undergoes a nucleophilic addition with acrylonitrile to form N-cyanoethyl imidazole.
- Conditions: Mild reaction conditions, typically at moderate temperatures, with controlled stoichiometry to maximize yield.
- Advantages: This step uses inexpensive and readily available raw materials, making it cost-effective.
Step 2: Catalytic Hydrogenation
- Catalyst: Raney nickel.
- Reaction: The nitrile group in N-cyanoethyl imidazole is hydrogenated to the corresponding amine, yielding N-(3-aminopropyl)imidazole.
- Purification: The product is purified by distillation under reduced pressure (e.g., collecting fractions at 140°C/5 mmHg) to obtain high purity.
- Benefits: This method avoids additional chemical treatments for purification, reducing pollution and simplifying the process.
Summary Table of Two-Step Method
| Step | Reaction Type | Reactants | Catalyst/Conditions | Product | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Cyanethylation | Imidazole + Acrylonitrile | Mild temperature | N-cyanoethyl imidazole | High yield, low cost |
| 2 | Catalytic Hydrogenation | N-cyanoethyl imidazole | Raney nickel, H2 gas | N-(3-aminopropyl)imidazole | High purity via distillation |
This method is noted for its mild conditions, high yield, low by-product formation, and suitability for industrial scale-up.
Summary of Key Advantages in Preparation Methods
| Feature | Description |
|---|---|
| Raw Material Availability | Use of imidazole and acrylonitrile, both commercially accessible and inexpensive |
| Reaction Conditions | Mild temperatures, catalytic hydrogenation with Raney nickel, avoiding harsh reagents |
| Yield and Purity | High yields with minimal by-products; purification by distillation without extra chemicals |
| Environmental Impact | Reduced pollution due to fewer chemical treatments and simpler purification |
| Industrial Feasibility | Scalable two-step process suitable for large-scale production |
Chemical Reactions Analysis
N-(3-aminopropyl)imidodicarbonimidic diamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Properties
PHMB is recognized for its broad-spectrum antimicrobial activity , making it effective against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria, fungi, and yeasts. This property is particularly valuable in:
- Medical Applications : PHMB is frequently used in wound dressings and antiseptic solutions due to its ability to prevent infections. Studies indicate that it can be incorporated into solid wound dressings alongside other antimicrobials like silver and chlorhexidine to enhance efficacy .
- Cosmetic Products : As a preservative, PHMB is utilized in personal care products such as hand washes, fabric softeners, and contact lens solutions. Its solubility in water makes it suitable for water-based formulations that are prone to microbial growth .
- Water Treatment : PHMB serves as a chlorine-free sanitizer in recreational water treatment, effectively controlling microbial populations in swimming pools and spas .
Safety Assessments
The safety of PHMB has been extensively evaluated by various regulatory bodies. The European Commission's Scientific Committee on Consumer Safety (SCCS) has concluded that while PHMB can be used safely in certain concentrations, risks are associated with higher concentrations or specific formulations:
- Cosmetics : The SCCS has determined that PHMB is not safe for use as a preservative in cosmetic products at concentrations above 0.3%. They recommend further studies to assess dermal absorption and potential systemic effects from long-term exposure .
- Toxicity Studies : Short-term and chronic toxicity studies have been conducted to assess the effects of PHMB on different animal models. Findings indicate no significant systemic toxicity at low doses; however, higher concentrations have shown adverse effects on liver and kidney functions .
Diverse Applications
PHMB's versatility extends beyond medical and cosmetic uses:
- Industrial Applications : It is employed as a disinfectant for hard surfaces in hospitals and food handling environments. Its effectiveness against tough pathogens like Pseudomonas species makes it particularly valuable in settings requiring stringent hygiene standards .
- Textile Preservation : PHMB is used to control odor and prevent microbial contamination in textiles, enhancing the longevity of products such as wet wipes .
- Agricultural Uses : The compound has been explored for use in agricultural settings to disinfect equipment and manage microbial contamination in animal drinking water systems .
Case Studies
Several case studies highlight the effectiveness of PHMB across various applications:
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)imidodicarbonimidic diamide involves electrostatic and intermolecular interactions. The compound binds to negatively charged phosphate head groups of phospholipids at bacterial cell walls, causing increased rigidity and disrupting cell membrane integrity . This leads to the leakage of cellular constituents and ultimately cell death .
Comparison with Similar Compounds
Structural and Functional Overview
Biguanides and imidodicarbonimidic diamides share a common backbone but differ in substituent groups, molecular weight, and applications. Below is a detailed comparison:
Table 1: Key Properties of N-(3-Aminopropyl)imidodicarbonimidic Diamide and Analogues
Key Comparative Insights
Structural Differences
- Substituent Groups: PAPB’s 3-aminopropyl groups confer water solubility and enable polymerization, enhancing adhesion to surfaces . Chlorproguanil and Proguanil feature chlorinated aryl groups, optimizing antimalarial activity via parasite-specific enzyme targeting . Phenformin’s phenethyl group increases lipophilicity, improving cellular uptake but raising toxicity risks .
- Polymerization: PAPB is a homopolymer, whereas others (e.g., Chlorhexidine) are monomers or dimers. Polymerization in PAPB extends its antimicrobial efficacy through prolonged surface retention .
Biological Activity
N-(3-Aminopropyl)imidodicarbonimidic diamide, commonly known as Polyaminopropyl Biguanide (PAB), is a compound with significant biological activity, particularly in antimicrobial applications. This article provides an overview of its biological properties, including its mechanism of action, efficacy in various studies, and potential applications.
Chemical Structure and Properties
Polyaminopropyl Biguanide is a polymeric biguanide with the following chemical structure:
- IUPAC Name : Homopolymer of N-(3-Aminopropyl)-Imidodicarbonimidic Diamide
- CAS Number : 133029-32-0
This compound exhibits strong cationic properties, which contribute to its effectiveness as a biocide.
PAB exerts its antimicrobial effects primarily through the following mechanisms:
- Cell Membrane Disruption : The cationic nature of PAB allows it to interact with negatively charged bacterial cell membranes, leading to membrane destabilization and cell lysis.
- Inhibition of Cellular Processes : PAB interferes with nucleic acid synthesis and cellular respiration, further contributing to its bactericidal activity.
In Vitro Studies
A series of in vitro studies have demonstrated the antimicrobial efficacy of PAB against various pathogens. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.1 - 0.5 mg/L | |
| Escherichia coli | 0.5 - 2 mg/L | |
| Candida albicans | 1 - 4 mg/L |
These studies indicate that PAB is effective against both Gram-positive and Gram-negative bacteria as well as fungi.
Dermal Penetration Studies
Research on dermal penetration has been conducted to evaluate the safety and absorption characteristics of PAB. A notable study involved applying various concentrations of PAB to human and rat skin. The findings are outlined in Table 2.
| Concentration (%) | Absorption Rate (ng/cm²/h) | Skin Type |
|---|---|---|
| 0.4 | 8.13 | Human epidermis |
| 1.4 | 22.8 | Human epidermis |
| 5 | 350 | Human epidermis |
| 20 | 1005 | Human epidermis |
The absorption rates suggest that higher concentrations lead to increased dermal penetration, which may have implications for both efficacy and safety in topical formulations .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of PAB. In one study, animals were administered varying doses of PAB, with significant findings as follows:
- At a dose of 2000 mg/kg , all subjects exhibited severe toxicity, leading to mortality within one day post-dosing.
- At a lower dose of 550 mg/kg , no fatalities were observed, although signs of mild systemic toxicity were noted .
These results indicate a dose-dependent relationship regarding the safety and toxicity of PAB.
Case Studies and Applications
PAB has been utilized in various applications due to its antimicrobial properties:
Q & A
Basic: What are the recommended methods for synthesizing and purifying N-(3-aminopropyl)imidodicarbonimidic diamide homopolymer?
Answer:
The synthesis typically involves polycondensation of monomeric units under controlled conditions. Evidence suggests using catalysts (e.g., acid/base catalysts) to optimize polymerization efficiency . Purification may involve dialysis to remove unreacted monomers or column chromatography for smaller scales . Continuous flow processes are recommended for industrial-scale production to ensure high yield and purity .
Basic: How can researchers confirm the structural integrity of this polymer?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): To verify the presence of aminopropyl and biguanide groups.
- Fourier-Transform Infrared Spectroscopy (FTIR): For identifying functional groups like N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1640–1680 cm⁻¹) .
- Mass Spectrometry (MS): For low-molecular-weight fractions, though challenges arise due to polymeric heterogeneity .
Basic: What are the stability considerations for this polymer under varying pH and temperature?
Answer:
The polymer is stable in aqueous solutions but degrades under extreme pH (<3 or >11) or high temperatures (>80°C). Stability testing should include:
- Thermogravimetric Analysis (TGA): To assess thermal decomposition (reported stable up to ~200°C) .
- pH Stability Studies: Monitor via dynamic light scattering (DLS) for aggregation or precipitation .
Advanced: How can this polymer be functionalized for metal ion sorption applications?
Answer:
Modification with heterocyclic groups (e.g., pipecoline or pyrrolidinone) enhances sorption capacity. For example:
- Functionalization via Amine Reactivity: Introduce chelating groups through nucleophilic substitution .
- Sorption Testing: Use ICP-MS to quantify Ag(I) or Cu(II) uptake. Trans-1,4-diaminocyclohexane-modified resins achieved 130.7 mg/g Ag(I) sorption .
Advanced: What mechanisms underlie its antimicrobial activity?
Answer:
While direct evidence for this polymer is limited, related polybiguanides (e.g., PHMB) disrupt microbial membranes via electrostatic interactions with phospholipids, causing leakage of cytoplasmic content . Methodological validation includes:
- Minimum Inhibitory Concentration (MIC) Assays: Against Gram-positive/negative bacteria.
- Fluorescence Microscopy: To visualize membrane integrity loss .
Advanced: How to resolve contradictions in molecular weight data reported across studies?
Answer:
Discrepancies arise from polymerization degree variations. Use:
- Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): For absolute molecular weight determination.
- Matrix-Assisted Laser Desorption/Ionization (MALDI): To analyze polydispersity .
Advanced: What kinetic models best describe its sorption behavior in environmental remediation?
Answer:
Sorption kinetics for similar polymers fit the pseudo-first-order model (R² > 0.95), indicating physisorption dominance. Parameters like rate constants (k₁) and equilibrium capacities (qₑ) should be derived from nonlinear regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
